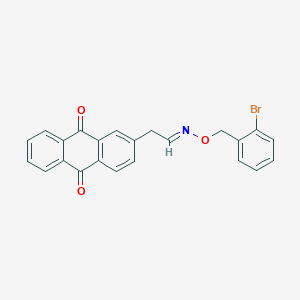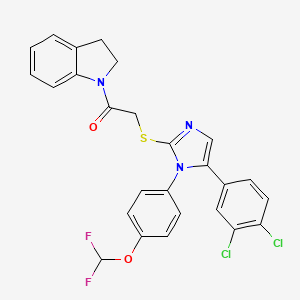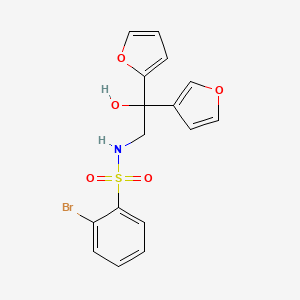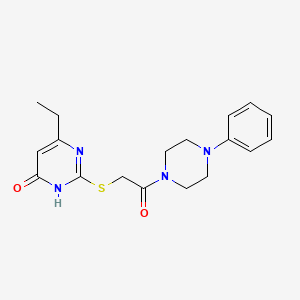
2-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetaldehyde O-(2-bromobenzyl)oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(9,10-Dioxo-9,10-dihydro-2-anthracenyl)acetaldehyde O-(2-bromobenzyl)oxime, also known as 9,10-dioxo-2-anthracenylacetaldehyde O-(2-bromobenzyl)oxime, is a synthetic compound used in scientific research. It is a derivative of anthracene, an aromatic hydrocarbon, and is a heterocyclic compound containing an oxime group. This compound has been studied for its potential applications in various fields of scientific research, including its use as a biochemical probe, a bioactive molecule, and a reactive intermediate in organic synthesis.
Scientific Research Applications
Synthesis and Theoretical Studies
- Novel chlorinated tetracyclic compounds, similar in structure to the compound , have been synthesized and studied for their reactivity and properties. This includes investigation through spectroscopic characterization and density functional theory (DFT) calculations. Such compounds show potential as candidates for antidepressant-like substances (Sultan et al., 2017).
Flame-Retardant Properties in Epoxy Resins
- Derivatives of anthracene, a core structure in the compound of interest, have been utilized in the synthesis of epoxy resins. These resins exhibit enhanced flame retardance, higher glass transition temperature, and improved thermal stability, making them suitable for electronic applications (Wang & Shieh, 1998).
Catalyst in Oxidation Reactions
- Certain ruthenium porphyrin complexes, in the presence of compounds like 9,10-dihydroanthracene, have been employed as catalysts in various oxidation processes. This illustrates the potential application of anthracene derivatives in catalytic oxidation reactions, which can yield valuable chemical products (Tanaka et al., 2004).
Molecular Docking for Pharmaceutical Applications
- Molecular docking studies of similar anthracene derivatives have shown promise in the development of antidepressant compounds. This involves exploring the interaction of these molecules with biological targets such as the serotonin transporter enzyme (Sultan et al., 2017).
Photoinitiated Chemical Reactions
- Compounds with similar structures have been used in photoinitiated chemical reactions. These reactions are significant in the synthesis of complex organic compounds, potentially leading to new materials or pharmaceutical products (Hofstra et al., 2015).
properties
IUPAC Name |
2-[(2E)-2-[(2-bromophenyl)methoxyimino]ethyl]anthracene-9,10-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16BrNO3/c24-21-8-4-1-5-16(21)14-28-25-12-11-15-9-10-19-20(13-15)23(27)18-7-3-2-6-17(18)22(19)26/h1-10,12-13H,11,14H2/b25-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZMJONIKGZOERV-BRJLIKDPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CON=CCC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)CO/N=C/CC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetaldehyde O-(2-bromobenzyl)oxime | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2779178.png)
![2-[(1,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2779180.png)
![2-Chloro-6-fluoro-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide](/img/structure/B2779182.png)
![2-[(1-Methanesulfonylpiperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2779183.png)

![N'-(3-Chloro-4-fluorophenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide](/img/structure/B2779185.png)
![1-(4-chlorophenyl)-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2779186.png)
![5,6-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2779187.png)
![2-chloro-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2779188.png)

![N-Boc-2-(1-amino]cyclooctyl)acetic acid](/img/structure/B2779193.png)
![8-(2-Fluorobenzyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2779196.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-3-carboxamide](/img/structure/B2779198.png)